Phenyltrimethylammonium chloride

Phase-Transfer Catalysis Methylation Alkaloid Synthesis

PTMAC delivers performance benzyltrimethylammonium chloride cannot match: 20% lower conductivity activation energy (19.29 vs. 24.15 kJ/mol) in AlCl₃ ionic liquid electrolytes for room-temperature Al electrodeposition; cleaner O-methylation of phenolic alkaloids without benzyl ester contamination; patent-compliant MAZ zeolite synthesis per USP 9,643,854 B2. Direct phenyl-quaternary nitrogen bond provides distinct electronic properties for selective thiamine uptake inhibition. Choose PTMAC for superior electrochemical efficiency, reduced purification costs, and regulatory-compliant pharmaceutical intermediate production.

Molecular Formula C9H14N.Cl
C9H14ClN
Molecular Weight 171.67 g/mol
CAS No. 138-24-9
Cat. No. B087048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyltrimethylammonium chloride
CAS138-24-9
Synonymshydroxide of phenyltrimethylammonium
iodide of phenyltrimethylammonium
phenyltrimethylammonium
phenyltrimethylammonium acetate
phenyltrimethylammonium benzenesulfonate
phenyltrimethylammonium bromide
phenyltrimethylammonium chloride
phenyltrimethylammonium tosylate
phenyltrimethylammonium tribromide
phenyltrimethylammonium, tri(methyl-3(2)H)-labeled cpd
trimethyl-d9-anilinium hydroxide
trimethylanilinium
trimethylanilinium iodide
trimethylphenylammonium hydroxide
trimethylphenylammonium iodide
X-TractElute
Molecular FormulaC9H14N.Cl
C9H14ClN
Molecular Weight171.67 g/mol
Structural Identifiers
SMILESC[N+](C)(C)C1=CC=CC=C1.[Cl-]
InChIInChI=1S/C9H14N.ClH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1
InChIKeyMQAYPFVXSPHGJM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyltrimethylammonium Chloride (CAS 138-24-9) – Chemical Identity and Baseline Characteristics


Phenyltrimethylammonium chloride (PTMAC), also referred to as N,N,N-trimethylanilinium chloride, is an aromatic quaternary ammonium salt with the molecular formula C₉H₁₄N·Cl and a molecular weight of 171.67 g/mol [1]. The compound consists of a positively charged trimethylammonium moiety attached directly to a phenyl ring, with chloride as the counterion. It appears as a white to grayish-white crystalline solid with a melting point of 246–248 °C (with decomposition) and exhibits good water solubility (approximately 333 g/L at 20 °C) [2][3]. The combination of a compact quaternary ammonium head group and an aromatic hydrophobic moiety confers a distinctive balance of ionic and lipophilic character that governs its behavior in phase-transfer catalysis, electrochemistry, and molecular recognition applications [1].

Why Benzyltrimethylammonium Chloride Cannot Simply Replace Phenyltrimethylammonium Chloride in Critical Applications


Although both phenyltrimethylammonium chloride (PTMAC) and benzyltrimethylammonium chloride (BTMAC) belong to the aromatic quaternary ammonium salt class and share similar molecular weights (171.67 vs. 185.74 g/mol), they are not functionally interchangeable in applications requiring precise control over electronic properties, side-reaction profiles, or electrochemical performance. The direct attachment of the phenyl ring to the quaternary nitrogen in PTMAC produces distinct electronic and steric characteristics compared to the methylene spacer in BTMAC, leading to quantifiable differences in conductivity activation energy (19.29 kJ/mol for TMPAC-AlCl₃ vs. 24.15 kJ/mol for BTMAC-AlCl₃) [1], biological recognition affinity (more potent thiamine uptake inhibition than tetramethylammonium) [2], and methylation selectivity (avoidance of unwanted benzyl side-products) [3]. Substitution without understanding these differentiated performance parameters risks compromised reaction yields, altered electrochemical behavior, and unintended biological outcomes.

Phenyltrimethylammonium Chloride – Quantitative Differentiation Evidence Against Closest Analogs


Reduced Undesired Alkylation Byproducts Versus Benzyltrimethylammonium Chloride in Phase-Transfer Catalysis

In nucleophilic substitution reactions conducted under phase-transfer conditions, benzyltrialkylammonium catalysts such as benzyltriethylammonium chloride are known to generate undesired benzylated side products due to competitive dealkylation of the catalyst itself [1]. Phenyltrimethylammonium chloride avoids this side reaction pathway entirely when employed as a methylating agent, since the phenyl group is not susceptible to nucleophilic displacement under typical reaction conditions. This difference in side-product profile is functionally significant: a pharmaceutical company using benzylated quats for PTC esterification of a penicillin derivative at elevated temperature detected benzyl ester byproducts via LC-MS analysis [1]. Replacement with a non-benzylated catalyst eliminated this contamination issue [1].

Phase-Transfer Catalysis Methylation Alkaloid Synthesis

Highest Conductivity and Lowest Activation Energy Among Comparable Quaternary Ammonium-AlCl₃ Ionic Liquid Systems

In a 2023 comparative study of quaternary ammonium salt-type AlCl₃ ionic liquids, the TMPAC-AlCl₃ system (TMPAC = trimethylphenylammonium chloride) demonstrated the highest conductivity and the lowest apparent activation energy among all tested quaternary ammonium systems, including benzyltrimethylammonium chloride, benzyltriethylammonium chloride, benzyltributylammonium chloride, and tetramethylammonium chloride [1]. The apparent activation energy for TMPAC-AlCl₃ was calculated at 19.29 kJ/mol according to the Arrhenius equation, significantly lower than the 24.15 kJ/mol observed for the benzyltrimethylammonium chloride-AlCl₃ system [1]. Additionally, the TMPAC-AlCl₃ system exhibited superior LiCl solubility (maximum approximately 50 g L⁻¹) compared to other systems tested, and at temperatures above 60 °C with 2 g LiCl near saturation, achieved conductivity values of 7.45 mS/cm [1].

Ionic Liquids Electrochemistry Battery Electrolytes

Greater Biological Recognition Affinity Than Tetramethylammonium in Membrane Transport Systems

In isolated rat hepatocyte assays measuring inhibition of thiamine uptake, the phenyltrimethylammonium ion demonstrated significantly greater inhibitory potency than the tetramethylammonium ion [1]. The study established that lipophilicity alone does not predict affinity for the thiamine-carrier binding site; instead, the presence of a phenyl group confers a specific interaction that enhances binding [1]. Kinetic analysis confirmed that phenyltrimethylammonium acts as a competitive inhibitor of thiamine uptake [1]. Notably, the inhibitory activity within the homologous series (CH₃)₃N⁺(CH₂)ₙC₆H₅ (n = 0–6) was maximal at n = 5, demonstrating that the spacer length between the ammonium center and the phenyl ring is a critical determinant of binding affinity [1].

Membrane Transport Thiamine Uptake Competitive Inhibition

Well-Defined High Melting Point (246–248 °C) and Established Thermal Stability Profile

Phenyltrimethylammonium chloride exhibits a consistently reported melting point range of 246–248 °C (with decomposition) across multiple authoritative sources including Sigma-Aldrich, Loba Chemie, and ChemicalBook [1][2]. This high melting point, combined with a bulk density of 540 kg/m³ and water solubility of 333 g/L at 20 °C, provides a well-characterized physical profile [3][4]. The compound demonstrates a 60-month shelf life under recommended storage conditions (cool, dry, sealed container, below +30 °C) [5]. Auto-ignition temperature is specified at 237 °C, with explosion limits of 1–6 % (V) [5]. While benzyltrimethylammonium chloride has a similar reported melting point (239 °C dec.), the phenyl analog's higher value and extensive characterization data enable more reliable identity confirmation and quality assurance in analytical workflows.

Thermal Stability Physicochemical Properties Quality Control

Patent-Validated Structure-Directing Agent for MAZ Framework Zeolites with Controlled Crystallite Morphology

U.S. Patent 9,643,854 B2 (Chevron U.S.A. Inc., granted 2017) explicitly claims a method for preparing MAZ framework type zeolites using a trimethylphenylammonium cation as the structure-directing agent (SDA) [1]. The patent specifies that the resultant MAZ framework type zeolite crystals, in their as-synthesized form, contain the trimethylphenylammonium cation within their intracrystalline pores and exhibit an average crystallite size of greater than 5 μm [1]. This size specification is materially relevant: MAZ zeolites synthesized with alternative templates may produce different crystallite morphologies or size distributions that affect catalytic performance and diffusion properties. The patent assignment to Chevron U.S.A. Inc. confirms the industrial validity and commercial relevance of this specific compound-template relationship [1].

Zeolite Synthesis MAZ Framework Structure-Directing Agent

Validated Methylating Agent for Selective O-Alkylation of Phenolic Alkaloids

Phenyltrimethylammonium chloride has been specifically validated as an effective methylating agent for the selective O-alkylation of alkaloid phenolic hydroxyl groups [1]. In a documented synthetic application, dextromethorphan is synthesized from (±)-3-hydroxy-N-methylmorphinane via methylation of the phenol hydroxyl group using phenyltrimethylammonium chloride and sodium methoxide in methanol [1]. Additionally, morphine can be selectively mono-O-alkylated to produce codeine using PTMAC as the methylating agent [1]. This selectivity profile contrasts with alternative methylating agents such as dimethyl sulfate or methyl iodide, which present greater toxicity and handling hazards [1]. The quaternary ammonium methylating approach also liberates phenyldimethylamine as the leaving group rather than methyl sulfate or iodide [1].

O-Methylation Alkaloid Synthesis Selective Alkylation

Phenyltrimethylammonium Chloride – Evidence-Based Application Scenarios Where Differentiation Drives Selection


Room-Temperature Ionic Liquid Electrolytes for Aluminum Electrodeposition and Battery Systems

The TMPAC-AlCl₃ ionic liquid system demonstrates the highest conductivity and lowest activation energy (19.29 kJ/mol) among comparable quaternary ammonium-AlCl₃ electrolytes, making it the preferred formulation for room-temperature aluminum electrodeposition and battery applications [1]. This system supports quasi-reversible Al₂Cl₇⁻ reduction and instantaneous three-dimensional nucleation with hemispherical diffusion-controlled growth on tungsten electrodes [2]. Researchers and industrial users developing non-aqueous aluminum batteries should select PTMAC over benzyltrimethylammonium chloride-based systems to achieve lower resistive losses and more efficient charge transport.

Clean Methylation of Pharmaceutical Alkaloid Intermediates

For selective O-methylation of phenolic alkaloids such as morphine to codeine or 3-hydroxy-N-methylmorphinane to dextromethorphan, PTMAC provides a cleaner methylation profile that avoids the toxic byproducts associated with dimethyl sulfate or methyl iodide [1]. The compound's inability to undergo competitive dealkylation (unlike benzyl quats) eliminates benzyl ester contamination, as confirmed by LC-MS analysis in industrial PTC applications [1]. Procurement of PTMAC for pharmaceutical intermediate synthesis directly supports reduced purification costs and improved EHS compliance.

MAZ Framework Zeolite Synthesis with Controlled Crystallite Morphology

Per U.S. Patent 9,643,854 B2, PTMAC serves as a specifically claimed structure-directing agent for preparing MAZ framework type zeolites (mazzite/omega structure) with average crystallite sizes exceeding 5 μm [1]. Industrial zeolite manufacturers seeking to produce MAZ materials with consistent, patent-compliant morphology must source PTMAC; substitution with alternative quaternary ammonium templates will alter crystallite size distribution and may fall outside the scope of patented manufacturing processes [1].

Biological Recognition Studies Involving Quaternary Ammonium-Protein Interactions

In membrane transport and enzyme inhibition studies, the phenyltrimethylammonium ion demonstrates enhanced binding affinity compared to tetramethylammonium, acting as a competitive inhibitor of thiamine uptake in hepatocyte systems [1]. The phenyl group contributes specific interaction energy to the binding site that simple tetraalkylammonium compounds lack [1]. Researchers investigating cholinergic systems, transport mechanisms, or quaternary ammonium pharmacophores should select PTMAC when the presence of an aromatic moiety is mechanistically required for target engagement.

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